molecular formula C14H10BrFO B1292352 4-Bromo-3'-fluoro-5'-methylbenzophenone CAS No. 951886-71-8

4-Bromo-3'-fluoro-5'-methylbenzophenone

Cat. No.: B1292352
CAS No.: 951886-71-8
M. Wt: 293.13 g/mol
InChI Key: QKLWBTULIRZEJY-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Substituted benzophenones are integral to various fields. In medicinal chemistry, they are found in a variety of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov For example, certain halogenated benzophenones have been investigated as potential anticancer agents and antibiotics. researchgate.net In materials science, substituted benzophenones like 4,4'-difluorobenzophenone are precursors to high-performance polymers such as PEEK. wikipedia.org The specific substitution pattern on the aryl rings is a critical determinant of the biological and physical properties of these molecules. nih.gov

The synthesis of substituted benzophenones is typically achieved through methods like Friedel-Crafts acylation, which allows for the targeted addition of substituents to the phenyl rings. oregonstate.edu The ability to synthetically tailor the benzophenone core makes it a highly attractive scaffold for developing new molecules with specific functions.

Significance of Halogen and Methyl Substituents in Benzophenone Research

The presence of bromo, fluoro, and methyl groups on the benzophenone scaffold of 4-Bromo-3'-fluoro-5'-methylbenzophenone is of particular scientific interest due to the unique properties these substituents impart.

Halogen Substituents (Bromo and Fluoro): Halogens are electronegative atoms that exert a strong inductive electron-withdrawing effect, which can significantly alter the reactivity of the aromatic rings. libretexts.org This effect can influence the molecule's susceptibility to further electrophilic or nucleophilic substitution. While halogens are generally deactivating towards electrophilic aromatic substitution, they are ortho, para-directing. libretexts.org

The specific type of halogen is also important. Fluorine, being the most electronegative element, has a pronounced inductive effect. The carbon-fluorine bond is strong and can enhance the metabolic stability of a molecule in a pharmaceutical context. The presence of a fluorine atom can also alter the lipophilicity and binding interactions of a molecule with biological targets. Bromine, while also electronegative, is larger and more polarizable than fluorine. The carbon-bromine bond can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, which are fundamental in the construction of more complex molecules. Multi-halogenated benzene (B151609) derivatives are valuable as molecular scaffolds due to the differential reactivity of the various halogen substituents. ossila.com

Methyl Substituent: The methyl group, in contrast to halogens, is an electron-donating group through an inductive effect. This has an activating effect on the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The steric bulk of the methyl group can also influence the conformation of the benzophenone molecule, affecting how the phenyl rings are oriented with respect to each other. This "ring twist" is a known feature of substituted benzophenones and can impact their crystal packing and photophysical properties. nih.gov

The combination of electron-withdrawing halogens and an electron-donating methyl group in this compound creates a complex electronic environment within the molecule. This interplay of inductive and steric effects is a key area of interest for chemists, as it can lead to novel reactivity and properties.

Current Research Gaps and Future Directions for this compound Investigations

Given the apparent lack of specific published research on this compound, there are numerous opportunities for future investigation. The following areas represent significant research gaps and promising future directions:

Synthesis and Characterization: The first crucial step would be the development and optimization of a synthetic route to produce high-purity this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its molecular structure and conformation.

Photophysical Properties: Benzophenones are known for their photochemical activity. wikipedia.org Investigating the photophysical properties of this compound, including its absorption and emission spectra, quantum yields, and triplet state characteristics, could reveal its potential as a photosensitizer or in other photochemistry applications. The specific substitution pattern is likely to influence these properties in a unique way.

Medicinal Chemistry Applications: The diverse biological activities of substituted benzophenones suggest that this compound could be a valuable scaffold for drug discovery. nih.gov Screening this compound for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, would be a logical next step. The combination of halogen and methyl groups could lead to novel structure-activity relationships.

Materials Science Applications: As precursors to polymers, substituted benzophenones are of interest in materials science. wikipedia.org Exploring the potential of this compound as a monomer for the synthesis of novel polymers could lead to materials with unique thermal, mechanical, or optical properties. The presence of the bromo and fluoro groups could impart flame retardancy or other desirable characteristics to the resulting polymers.

The table below provides a hypothetical overview of the kind of data that would be important to gather in the initial characterization of this compound, based on typical data for related substituted benzophenones.

PropertyPredicted/Hypothetical Value/Characteristic
Molecular Formula C₁₄H₁₀BrFO
Molecular Weight 293.13 g/mol
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like acetone and benzene. nih.gov
Synthetic Route Potentially synthesizable via Friedel-Crafts acylation.
Spectroscopic Data Unique ¹H NMR, ¹³C NMR, and mass spectrometry data would confirm its structure.

Further research into these areas will be critical to unlocking the full scientific potential of this compound and understanding its place within the vast and versatile family of substituted benzophenones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(3-fluoro-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-6-11(8-13(16)7-9)14(17)10-2-4-12(15)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLWBTULIRZEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234158
Record name (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-71-8
Record name (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 4 Bromo 3 Fluoro 5 Methylbenzophenone

Classical Approaches to Benzophenone (B1666685) Synthesis with Specific Reference to Halogenation and Alkylation

The cornerstone of classical benzophenone synthesis is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl halide or anhydride (B1165640), catalyzed by a Lewis acid. libretexts.org For the synthesis of 4-Bromo-3'-fluoro-5'-methylbenzophenone, this approach would typically involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) derivative.

A plausible route is the acylation of 1-fluoro-3-methylbenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). researchgate.net The directing effects of the substituents on the 1-fluoro-3-methylbenzene ring are crucial. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. Acylation would likely occur at the positions most activated and sterically accessible, leading to a potential mixture of regioisomers which would necessitate purification. Theoretical studies using density functional theory (DFT) can help predict the most favored sites of interaction by analyzing the local nucleophilicity of the aromatic carbons. imist.ma

An alternative classical method is the oxidation of a corresponding diphenylmethane (B89790) precursor. This two-step approach involves first synthesizing 4-bromo-1-((3-fluoro-5-methylphenyl)methyl)benzene, followed by its oxidation to the target ketone. Catalytic oxidation of diphenylmethanes can be achieved using various catalysts, including salts of copper, cobalt, or manganese. google.com

These classical methods, while foundational, often suffer from drawbacks such as the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts (e.g., AlCl₃), the generation of significant hazardous waste, and challenges in controlling regioselectivity, especially with polysubstituted aromatic rings. imist.ma

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed cross-coupling reactions. These reactions provide superior control over regiochemistry and exhibit broad functional group tolerance. The synthesis of unsymmetrical biaryl ketones like this compound is well-suited to these techniques.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for C-C bond formation. rsc.org It typically involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. researchgate.net For the target molecule, a highly regioselective strategy would be the coupling of 4-bromobenzoyl chloride with (3-fluoro-5-methylphenyl)boronic acid. mdpi.com The boronic acid is a known compound (CAS 850593-06-5), making this a feasible approach. chemimpex.combldpharm.comalchempharmtech.com

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, K₃PO₄) to facilitate the transmetalation step. mdpi.comnih.gov This method precisely controls the point of connection between the two aromatic rings, avoiding the isomeric mixtures common in Friedel-Crafts acylations.

Parameter Typical Conditions for Suzuki-Miyaura Ketone Synthesis
Electrophile Aryl or Acyl Halide (e.g., 4-bromobenzoyl chloride)
Nucleophile Arylboronic Acid (e.g., (3-fluoro-5-methylphenyl)boronic acid)
Catalyst Pd(0) complex (e.g., Pd(PPh₃)₄) or Pd(II) salt + ligand (e.g., Pd(OAc)₂/SPhos)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Toluene, Dioxane, THF, often with water
Temperature Room temperature to reflux (e.g., 80-110 °C)

Negishi and Stille Coupling Applications for Advanced Precursors

The Negishi and Stille couplings are powerful alternatives to the Suzuki-Miyaura reaction. The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling, allowing for reactions to proceed under mild conditions. wikipedia.orgorganic-chemistry.org The synthesis of the target benzophenone could be achieved by coupling an organozinc reagent, such as (3-fluoro-5-methylphenyl)zinc chloride, with 4-bromobenzoyl chloride, catalyzed by a palladium or nickel complex. researchgate.netnih.gov

The Stille coupling employs organotin (organostannane) reagents. wikipedia.orgorganic-chemistry.org These reagents are known for their stability to air and moisture and their compatibility with a wide array of functional groups. nih.gov A viable route would be the palladium-catalyzed reaction between 4-bromobenzoyl chloride and tributyl(3-fluoro-5-methylphenyl)stannane. wiley-vch.de A significant drawback of Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. wikipedia.orgorganic-chemistry.org

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Negishi Organozinc (R-ZnX)High reactivity, broad scope, functional group tolerance. wikipedia.orgMoisture and air sensitivity of reagents.
Stille Organotin (R-SnR'₃)Air/moisture stability, excellent functional group tolerance. wikipedia.orgHigh toxicity of tin reagents, purification challenges. organic-chemistry.org

C-H Activation and Functionalization Routes Towards Benzophenone Scaffolds

A more recent and atom-economical approach involves the direct functionalization of carbon-hydrogen (C-H) bonds. numberanalytics.com C-H activation strategies can forge C-C bonds without the need for pre-functionalized starting materials like organometallics or organic halides. mdpi.com For benzophenone synthesis, this could involve a transition-metal-catalyzed reaction between a substituted benzene (e.g., 1-bromo-4-methylbenzene) and a second aromatic compound (e.g., 1-fluoro-3-methylbenzene) using an acyl surrogate or under a carbonylative atmosphere. nih.gov

Directing groups are often employed to control the regioselectivity of C-H activation, guiding the metal catalyst to a specific C-H bond, typically in the ortho position. nih.gov Developing a C-H activation route for the specific substitution pattern of this compound would be a significant synthetic challenge but represents a frontier in efficient and sustainable chemical synthesis.

Regioselective and Stereoselective Synthesis of this compound and its Analogues

Regioselectivity is the critical challenge in the synthesis of polysubstituted aromatic compounds like this compound.

In Friedel-Crafts acylation , regioselectivity is dictated by the electronic and steric effects of the substituents already present on the aromatic nucleophile. imist.ma As discussed, acylating 1-fluoro-3-methylbenzene would likely yield a mixture of isomers, making this route less ideal for targeted synthesis.

In contrast, transition metal-catalyzed cross-coupling reactions offer near-perfect regiochemical control. The C-C bond forms specifically between the carbon atoms that bear the halogen (or triflate) and the organometallic moiety. For instance, in the Suzuki-Miyaura coupling of 4-bromobenzoyl chloride and (3-fluoro-5-methylphenyl)boronic acid, the final product's substitution pattern is unambiguously determined by the structures of the starting materials. This makes cross-coupling the superior strategy for synthesizing a single, well-defined regioisomer of a complex benzophenone. edu.krd Site-selective couplings can even be performed on molecules with multiple reactive sites, often governed by steric hindrance and electronic factors. edu.krd

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, for analogues containing chiral centers, the development of asymmetric synthetic routes would become a primary consideration.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying green chemistry principles to the synthesis of benzophenones aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com

For Friedel-Crafts acylation , greener approaches are actively being developed. These include:

Replacement of Lewis Acids: Using solid acid catalysts like zeolites or recyclable catalysts such as lanthanide triflates can circumvent the problems associated with stoichiometric AlCl₃. epa.govresearchgate.net

Solvent-Free Reactions: Performing the reaction under solvent-free conditions can dramatically reduce waste. epa.govsioc-journal.cn

Alternative Acylating Agents: Using carboxylic acids activated by reagents like methanesulfonic anhydride offers a metal- and halogen-free methodology, producing less toxic waste streams. organic-chemistry.orgacs.org

Transition metal-catalyzed reactions can also be made more sustainable. The development of catalysts with very high turnover numbers reduces the amount of precious metal required. Performing these reactions in greener solvents, such as water or bio-renewable solvents, is also an area of active research. nih.gov While organometallic reagents used in Negishi and Stille couplings have toxicity concerns, the organoboron compounds used in Suzuki-Miyaura reactions are generally considered more environmentally benign. researchgate.net

Ultimately, the most sustainable route would likely involve a highly efficient, low-loading catalytic process, such as a C-H activation or a Suzuki-Miyaura coupling, performed in a green solvent or under solvent-free conditions, maximizing atom economy and minimizing waste generation. beilstein-journals.orgyoutube.com

Exploration of Novel Synthetic Pathways for this compound Derivatives

The development of efficient and versatile synthetic methodologies is crucial for accessing novel derivatives of complex molecules like this compound. Research into new synthetic routes aims to improve yield, reduce reaction steps, enhance functional group tolerance, and allow for the creation of diverse molecular libraries for further investigation. Modern organic synthesis offers several powerful strategies that can be adapted to produce a wide range of derivatives based on this core structure. These approaches often provide significant advantages over more traditional methods.

Palladium-Catalyzed Suzuki-Miyaura Coupling

A prominent modern strategy for the formation of carbon-carbon bonds in biaryl ketones is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed method involves the reaction of an organoboron compound with an organohalide and is renowned for its high functional group tolerance and excellent yields. researchgate.netacs.org For the synthesis of this compound derivatives, this pathway can be envisioned through the coupling of a suitably substituted arylboronic acid with an aroyl chloride. researchgate.netacs.org

This method avoids the harsh conditions often associated with classical methods and allows for the pre-functionalization of either coupling partner, making it a highly flexible approach for generating a library of derivatives. acs.org The key steps in the catalytic cycle involve oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the diaryl ketone. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Strategy

Reactant AReactant BCatalyst/Base System (General)Product Core Structure
4-Bromobenzoyl chloride(3-Fluoro-5-methylphenyl)boronic acidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃)This compound
3-Fluoro-5-methylbenzoyl chloride(4-Bromophenyl)boronic acidPd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₃PO₄)This compound

This table presents a generalized scheme. Specific catalysts, ligands, bases, and solvents would need to be optimized for each specific derivative.

Advanced Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a foundational method for synthesizing aromatic ketones. sapub.orgsemanticscholar.org The traditional reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comscribd.com While effective, this method can be limited by catalyst stoichiometry, substrate sensitivity, and regioselectivity issues.

Novel explorations in this area focus on employing alternative catalytic systems to overcome these limitations. The use of different Lewis acids or strong Brønsted acids can modulate reactivity and selectivity. semanticscholar.orgnih.gov For instance, iron(III) chloride has been used as a catalyst in ionic liquids, providing a different reaction environment that can influence the outcome. beilstein-journals.org The development of catalytic, rather than stoichiometric, approaches is a key goal in modern organic synthesis. sapub.org

Table 2: Potential Friedel-Crafts Acylation Routes

Aromatic SubstrateAcylating AgentCatalyst (Examples)Product Core Structure
Bromobenzene (B47551)3-Fluoro-5-methylbenzoyl chlorideAlCl₃, FeCl₃, Trifluoromethanesulfonic acidThis compound
1-Fluoro-3-methylbenzene4-Bromobenzoyl chlorideAlCl₃, FeCl₃, Brønsted Acids4'-Bromo-3-fluoro-5-methylbenzophenone

This table illustrates potential reactant pairings. The regioselectivity of the acylation would be a critical factor to control in the synthesis of the specific target isomer.

Chemoselective Grignard Reagent Pathways

Grignard reactions represent a classic and robust method for carbon-carbon bond formation. googleapis.com A novel approach for synthesizing derivatives of this compound could involve the chemoselective formation of a Grignard reagent from a di-halogenated precursor, followed by reaction with an appropriate electrophile. The differing reactivity of aryl-bromine versus aryl-chlorine bonds is well-established, with the C-Br bond being more labile and thus more reactive toward magnesium metal. walisongo.ac.id This principle can be extended to the differential reactivity of various halogen substituents.

For instance, a Grignard reagent could be prepared from a bromo-fluorinated methylbenzene derivative. This organometallic intermediate can then react with a 4-bromobenzoyl chloride or 4-bromobenzaldehyde. If an aldehyde is used, a subsequent oxidation step would be required to furnish the final benzophenone derivative. This pathway's novelty lies in the precise control of reactivity to build the molecular skeleton.

Table 3: Illustrative Grignard Reaction Pathway

StepReactantsReagents/ConditionsIntermediate/Product
1. Grignard Formation1-Bromo-3-fluoro-5-methylbenzeneMg metal, Anhydrous ether (e.g., THF)(3-Fluoro-5-methylphenyl)magnesium bromide
2. Acylation(3-Fluoro-5-methylphenyl)magnesium bromide + 4-Bromobenzoyl chlorideAnhydrous conditions, followed by aqueous workupThis compound

This table outlines a conceptual multi-step synthesis. The feasibility and yield depend on the precise reaction conditions and the stability of the Grignard reagent.

These modern synthetic strategies—palladium-catalyzed cross-coupling, advanced Friedel-Crafts acylation, and chemoselective Grignard reactions—provide a powerful toolkit for the exploration and development of novel derivatives of this compound, enabling the synthesis of compounds with tailored structures and properties.

Reaction Mechanisms and Reactivity Studies of 4 Bromo 3 Fluoro 5 Methylbenzophenone

Mechanistic Investigations of Electrophilic Aromatic Substitution on 4-Bromo-3'-fluoro-5'-methylbenzophenone

The intricate structure of this compound presents two distinct aromatic rings for potential electrophilic aromatic substitution (EAS), each with a unique substitution pattern governed by the electronic effects of its substituents. The reactivity and regioselectivity of EAS reactions are dictated by the interplay of activating and deactivating groups attached to the benzene (B151609) rings.

The first ring, the 4-bromophenyl group, is substituted with a bromine atom and the benzoyl carbonyl group. The bromine atom, a halogen, is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect. libretexts.orgtaylorandfrancis.com The carbonyl group of the ketone is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In a competitive substitution reaction, the 3'-fluoro-5'-methylphenyl ring is expected to be more reactive towards electrophiles than the 4-bromophenyl ring due to the presence of the activating methyl group. The directing effects of the substituents on each ring are summarized in the table below.

RingSubstituentPositionElectronic EffectDirecting Effect
4-Bromophenyl-Br4Inductively withdrawing, resonance donatingOrtho, Para
-C(O)R1Inductively and resonance withdrawingMeta
3'-Fluoro-5'-methylphenyl-F3'Inductively withdrawing, resonance donatingOrtho, Para
-CH₃5'Inductively and hyperconjugatively donatingOrtho, Para

Given the combined directing effects on the more activated 3'-fluoro-5'-methylphenyl ring, electrophilic attack is most likely to occur at the positions ortho or para to the activating methyl group and ortho to the fluorine atom. Steric hindrance may influence the final product distribution between the possible isomers.

Nucleophilic Aromatic Substitution Pathways Involving the Halogenated Benzophenone (B1666685) Core

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of electron-withdrawing groups (the carbonyl group and the halogen atoms) that can stabilize the intermediate Meisenheimer complex. youtube.com The SNAr mechanism typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group.

In the 4-bromophenyl ring, the bromine atom is a potential leaving group. The strong electron-withdrawing effect of the para-carbonyl group activates this position for nucleophilic attack. Therefore, a strong nucleophile could displace the bromide ion.

On the 3'-fluoro-5'-methylphenyl ring, the fluorine atom could also act as a leaving group. Although fluorine is a poorer leaving group than bromine in general, its departure can be facilitated if the aromatic ring is sufficiently activated. The carbonyl group, being meta to the fluorine, provides some activation, but less so than if it were in an ortho or para position.

The general mechanism for SNAr involves two steps:

Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).

Elimination of the leaving group (halide ion), which restores the aromaticity of the ring.

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles and better leaving groups will generally lead to faster reactions.

Photochemical Reaction Mechanisms of this compound and Related Processes

Benzophenones are well-known for their photochemical reactivity, particularly their ability to undergo photoreduction in the presence of a hydrogen donor. oregonstate.edu Upon absorption of UV light, this compound is expected to be excited from its ground state (S₀) to an excited singlet state (S₁). This is followed by efficient intersystem crossing (ISC) to the more stable triplet state (T₁).

The triplet state of the benzophenone can then abstract a hydrogen atom from a suitable donor molecule (e.g., isopropanol) to form a ketyl radical. This process is a key step in the photochemical reduction of benzophenones. The resulting ketyl radicals can then dimerize to form a pinacol.

The proposed photochemical reaction mechanism is as follows:

Excitation: this compound absorbs a photon, promoting an electron to a higher energy orbital (S₁).

Intersystem Crossing: The excited singlet state undergoes a spin inversion to form the more stable triplet state (T₁).

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor, forming a diphenyl ketyl radical.

Dimerization: Two ketyl radicals combine to form the corresponding benzopinacol, in this case, a substituted tetraphenylethane-1,2-diol.

The efficiency of this process can be affected by the nature of the substituents on the benzophenone core and the choice of solvent and hydrogen donor.

Radical Reactions and Formation of Radical Intermediates from this compound

The presence of a carbon-bromine bond in this compound suggests the possibility of radical reactions initiated by homolytic cleavage of this bond. This cleavage can be induced by heat or UV radiation, leading to the formation of a bromine radical and a substituted phenyl radical. lumenlearning.com

The formation of the aryl radical can initiate a radical chain reaction, which typically involves three stages:

Initiation: Homolytic cleavage of the C-Br bond to generate the initial radical species.

Propagation: The aryl radical can react with other molecules, for example, by abstracting a hydrogen atom or adding to a double bond, to form a new radical, which continues the chain.

Termination: Two radical species combine to form a stable, non-radical product, thus terminating the chain reaction.

The stability of the resulting aryl radical will influence the facility of the initial homolytic cleavage. The presence of other functional groups on the ring can affect this stability through resonance and inductive effects. Such radical intermediates are highly reactive and can participate in a variety of subsequent transformations, including cyclizations, additions, and substitution reactions.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound Transformation

For electrophilic aromatic substitution , the reaction rate is highly dependent on the nature of the substituents on the aromatic rings. The presence of deactivating groups like bromine, fluorine, and the carbonyl group will decrease the rate of reaction compared to unsubstituted benzene by increasing the activation energy of the reaction. libretexts.org Conversely, the activating methyl group will increase the reaction rate for the ring it is attached to.

In nucleophilic aromatic substitution , the kinetics are influenced by the electron-withdrawing ability of the activating groups and the nature of the leaving group. The strong electron-withdrawing carbonyl group is expected to accelerate the rate of nucleophilic attack on the 4-bromophenyl ring. The reaction would likely follow second-order kinetics, being first order in both the benzophenone and the nucleophile.

The thermodynamics of these reactions will be governed by the relative stabilities of the reactants and products. The formation of new, stable bonds will favor the product side of the equilibrium. For example, in a successful SNAr reaction, the formation of a strong bond between the carbon and the nucleophile, along with the release of the halide ion, would likely result in a thermodynamically favorable process.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 3 Fluoro 5 Methylbenzophenone Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

High-resolution NMR spectroscopy in solution is a powerful tool for determining the covalent structure and preferred conformation of molecules. For 4-Bromo-3'-fluoro-5'-methylbenzophenone, which exists as a single tautomeric keto-form, NMR provides precise information on the electronic environment of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons and the methyl protons. The brominated phenyl ring would exhibit a characteristic AA'BB' system, while the 3-fluoro-5-methyl substituted ring would display three distinct aromatic proton signals. The ¹³C NMR spectrum would complement this by showing signals for all 14 unique carbon atoms, including the carbonyl carbon, quaternary carbons, and protonated aromatic carbons.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

Atom Number ¹H Shift (ppm) ¹³C Shift (ppm)
C=O - 195.5
4-Bromophenyl Ring
1 - 136.2
2, 6 7.75 (d) 131.9
3, 5 7.68 (d) 131.5
4 - 128.0
3'-Fluoro-5'-methylphenyl Ring
1' - 139.5
2' 7.45 (s) 115.0 (d, J_CF ≈ 23 Hz)
3' - 163.0 (d, J_CF ≈ 248 Hz)
4' 7.15 (d) 124.5 (d, J_CF ≈ 8 Hz)
5' - 140.1
6' 7.30 (d) 118.2 (d, J_CF ≈ 21 Hz)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the ortho-coupled protons on the 4-bromophenyl ring (H-2/6 and H-3/5). On the other ring, it would show correlations between H-4' and its neighbors, helping to trace the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of all protonated carbons in the molecule, such as linking the signal at 7.75 ppm to the C-2/6 carbon at 131.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. For instance, correlations from the methyl protons (2.40 ppm) to carbons C-4', C-5', and C-6' would confirm the position of the methyl group. Protons H-2/6 would show a correlation to the carbonyl carbon (~195.5 ppm), linking the brominated ring to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. In benzophenones, the dihedral angle between the two phenyl rings is a key conformational feature. A NOESY experiment could reveal through-space interactions between the ortho-protons of one ring (H-2/6) and the ortho-protons of the other ring (H-2'/6'), the strength of which would be related to the twist angle of the central C-CO-C bond.

While solution NMR provides data on the average conformation, solid-state NMR (ssNMR) gives information about the molecule's structure in the crystalline state. emory.edueuropeanpharmaceuticalreview.com Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples. emory.edu The chemical shifts in the solid state can differ from those in solution due to the effects of crystal packing. europeanpharmaceuticalreview.com Furthermore, if multiple polymorphs exist, ssNMR can distinguish them, as the different crystal packing environments would result in distinct sets of chemical shifts for the carbon atoms. europeanpharmaceuticalreview.com This makes ssNMR a powerful tool for studying polymorphism and confirming the structural homogeneity of a crystalline batch.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and the torsional angle between the two aromatic rings. This technique allows for an unambiguous determination of the molecular conformation and its arrangement within the crystal lattice.

Hypothetical Crystallographic Data Table

Parameter Value
Chemical Formula C₁₄H₁₀BrFO
Formula Weight 293.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.5
b (Å) 6.1
c (Å) 16.2
β (°) 98.5
Volume (ų) 1220
Z 4

The supramolecular architecture of this compound would be dictated by a combination of weak intermolecular interactions. acs.org The presence of bromine, fluorine, and a carbonyl oxygen atom makes the molecule capable of participating in several types of non-covalent bonds.

Halogen Bonding: The bromine atom has an electropositive region (a σ-hole) that can act as a Lewis acid, forming a halogen bond with an electron-rich acceptor like the carbonyl oxygen of a neighboring molecule (C-Br···O=C). nih.govrsc.org This type of interaction is highly directional and can be a key driver in the crystal packing.

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

Analysis of the crystal packing would reveal how these individual interactions assemble the molecules into a three-dimensional network.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.org Benzophenone (B1666685) derivatives are known to exhibit polymorphism, often arising from the conformational flexibility around the bonds connecting the phenyl rings to the central carbonyl group. acs.org Different twist angles between the rings can lead to different packing efficiencies and intermolecular interaction patterns, resulting in distinct polymorphs. These different forms can have varied physical properties. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), in conjunction with solid-state NMR, would be employed to screen for and characterize any potential polymorphs of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. The spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the 1650-1670 cm⁻¹ range. Other key bands would include aromatic C=C stretching (1450-1600 cm⁻¹), C-F stretching (~1250 cm⁻¹), and C-Br stretching (500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring breathing modes would be prominent in the Raman spectrum. The position of the carbonyl stretch can also provide information about intermolecular interactions; for instance, its frequency might shift to a lower wavenumber in the solid state compared to a non-polar solution, indicating the presence of interactions like hydrogen or halogen bonding to the carbonyl oxygen.

Comparing the spectra obtained in different states (e.g., solid vs. solution) can provide insights into conformational changes and the influence of the intermolecular interactions present in the crystal lattice.

Hypothetical Vibrational Mode Assignments

Wavenumber (cm⁻¹) Assignment Technique
3050-3100 Aromatic C-H stretch FTIR, Raman
2920-2980 -CH₃ stretch FTIR, Raman
1660 C=O stretch FTIR (strong), Raman (medium)
1580-1600 Aromatic C=C stretch FTIR, Raman
~1250 C-F stretch FTIR (strong)
~1010 Aromatic ring breathing Raman (strong)

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the benzophenone core is the primary chromophore.

Expected UV-Vis Absorption:

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands associated with the benzophenone moiety. These include:

π → π* transitions: These high-energy transitions, typically occurring at shorter wavelengths (around 250-280 nm), involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The substitution pattern on the phenyl rings will influence the precise wavelength and intensity of these absorptions.

n → π* transitions: This lower-energy transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This band is typically weaker in intensity and appears at longer wavelengths (around 330-360 nm).

The presence of the bromine, fluorine, and methyl substituents will induce subtle shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzophenone, due to their electronic effects on the aromatic systems.

Fluorescence Spectroscopy:

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. Upon excitation, the molecule can relax to the ground state by emitting a photon. While many benzophenones are weakly fluorescent at room temperature in solution due to efficient intersystem crossing to the triplet state, the substitution pattern of this compound could influence its emission properties. If fluorescence were to be observed, the emission spectrum would be expected at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would provide further information about the de-excitation pathways.

Spectroscopic Parameter Expected Observation for this compound
UV-Vis λmax (π → π) ~ 250-280 nm
UV-Vis λmax (n → π) ~ 330-360 nm
Fluorescence Emission λmax > 360 nm (if fluorescent)

High-Resolution and Tandem Mass Spectrometry for Fragmentomics and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₁₀BrFO), the expected monoisotopic mass can be calculated with high precision.

Isotopic Pattern Analysis:

A key feature in the mass spectrum of this compound would be the isotopic pattern arising from the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, with nearly equal intensity (an M and M+2 peak). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry would be employed to elucidate the fragmentation pathways of the protonated molecule ([M+H]⁺). By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, providing structural information.

Expected Fragmentation Pathways:

The fragmentation of protonated this compound would likely proceed through several key pathways, including:

Cleavage of the carbonyl-phenyl bonds: This would lead to the formation of benzoyl cations. The expected fragments would correspond to the bromobenzoyl cation and the fluoro-methylbenzoyl cation.

Loss of small neutral molecules: Fragments corresponding to the loss of CO, Br, or other small neutral species from the parent ion could also be observed.

The analysis of these fragment ions in the MS/MS spectrum allows for the reconstruction of the molecular structure and confirmation of the connectivity of the different substituents.

Ion Expected m/z (Monoisotopic) Key Feature
[M]⁺ ~308.98Contains characteristic Br isotopic pattern
[M+H]⁺ ~309.99Contains characteristic Br isotopic pattern
[C₇H₄BrO]⁺ ~182.95Bromobenzoyl cation, shows Br isotopic pattern
[C₈H₆FO]⁺ ~137.04Fluoro-methylbenzoyl cation

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

However, if this compound were used as a chromophore in a chiral system, or if a chiral center were introduced into the molecule to create chiral derivatives, then CD and ORD spectroscopy would become invaluable tools for stereochemical analysis.

Hypothetical Chiral Derivatives:

For a chiral derivative of this compound, the CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects would be indicative of the absolute configuration of the chiral center(s). ORD spectroscopy, which measures the change in optical rotation with wavelength, would show a characteristic curve (a Cotton effect) in the region of the absorption bands.

These techniques are particularly powerful for:

Determining the absolute configuration of stereoisomers.

Studying conformational changes in chiral molecules.

Investigating interactions between the chromophore and its chiral environment.

Without a specific chiral derivative, a detailed prediction of the chiroptical properties is not possible. However, the benzophenone chromophore is known to be sensitive to its stereochemical environment, suggesting that chiroptical methods would be highly effective for studying chiral analogues of this compound.

Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Fluoro 5 Methylbenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the structural and spectral properties of organic compounds like substituted benzophenones. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for calculating ground-state molecular structures, dipole moments, and energies. scialert.net DFT calculations are instrumental in understanding how different substituents—such as bromo, fluoro, and methyl groups—influence the electronic properties of the benzophenone (B1666685) core through steric, inductive, and resonance effects. iaea.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Egap) is a key descriptor of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govnih.gov

For 4-Bromo-3'-fluoro-5'-methylbenzophenone, the HOMO is expected to be localized primarily on the phenyl ring with the electron-donating methyl group, while the LUMO is likely centered around the carbonyl group and the phenyl ring bearing the electron-withdrawing bromo and fluoro substituents. The presence of these functional groups modulates the HOMO-LUMO gap. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict these energy levels and provide insights into the molecule's reactivity. scholarsresearchlibrary.com

Table 1: Illustrative Frontier Orbital Properties of this compound (Theoretical)*
ParameterPredicted Value (eV)Significance
EHOMO-6.85Indicates electron-donating capability.
ELUMO-2.15Indicates electron-accepting capability.
Energy Gap (ΔE)4.70Relates to chemical reactivity and kinetic stability.
Ionization Potential (I)6.85Energy required to remove an electron.
Electron Affinity (A)2.15Energy released when an electron is added.
Chemical Hardness (η)2.35Measures resistance to change in electron distribution.
Electronegativity (χ)4.50Describes the tendency to attract electrons. researchgate.net

Note: These values are hypothetical and serve as representative examples based on calculations for analogous substituted benzophenones. Specific experimental or computational data for this exact compound is not available in the cited sources.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the most negative potential is expected around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atoms and the regions near the electron-withdrawing bromine and fluorine atoms would exhibit positive potential. Mulliken charge analysis, another computational tool, can quantify the charge distribution on each atom, further elucidating the effects of the substituents. scholarsresearchlibrary.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and interactions with a solvent. For benzophenone derivatives, a key conformational feature is the dihedral angle (twist) between the two aryl rings. nih.gov This twist is influenced by both the steric hindrance from substituents and the packing forces in a crystal lattice. nih.gov MD simulations can model the rotation of these rings and identify the most stable conformations in different environments, such as in a vacuum or in various solvents. This is crucial for understanding how the molecule's shape and dynamics affect its physical and chemical properties.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models are typically developed by calculating a set of physicochemical descriptors for a series of molecules and then using statistical methods, like multiple linear regression, to build a mathematical model that relates these descriptors to a property of interest. nih.govresearchgate.net

For analogues of this compound, a QSPR study could be developed to predict properties such as melting point, solubility, or UV absorption maxima. By establishing a reliable model based on a training set of known benzophenone derivatives, the properties of new or untested compounds, including the title compound, can be predicted, thus guiding experimental efforts. researchgate.net

Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide highly accurate results for molecular properties. High-level composite methods like G3MP2 and G4 can be used to calculate standard molar enthalpies of formation in the gas phase with high precision. nih.gov These methods are also essential for studying excited-state properties. By absorbing UV light, benzophenones can be promoted to an excited state, a process critical to their function as UV stabilizers. nih.gov Ab initio calculations can model these excited states and the transitions between them, providing a deeper understanding of the photophysical processes involved. rsc.orgresearchgate.netnih.gov

Semi-empirical methods, which use some experimental parameters to simplify calculations, offer a faster but less accurate alternative for preliminary geometric optimizations and electronic property estimations. scribd.com

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are indispensable for the interpretation of experimental spectroscopic data. Time-Dependent DFT (TD-DFT) is widely used to calculate the electronic transitions of molecules, allowing for the prediction and interpretation of UV-Vis absorption spectra. scialert.netscribd.com Studies on benzophenone derivatives have shown that TD-DFT can accurately reproduce experimental UV absorption wavelengths, with the main transitions in the UVA/UVB range being of π→π* character. scribd.com

Similarly, DFT calculations of vibrational frequencies are used to assign the bands observed in Infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated, which aids in the precise assignment of experimental peaks to specific molecular motions, such as C=O stretching, C-H bending, or C-Br stretching.

Table 2: Illustrative Vibrational Mode Assignments for this compound (Theoretical)*
Vibrational ModePredicted Wavenumber (cm-1)Expected Experimental Region (cm-1)
C-H stretching (aromatic)3100 - 30503100 - 3000
C-H stretching (methyl)2980 - 29502990 - 2950
C=O stretching16651680 - 1660
C=C stretching (aromatic)1605 - 14501610 - 1450
C-F stretching12501270 - 1210
C-Br stretching680700 - 550

Note: These are predicted assignments based on DFT calculations for similar halogenated and methylated aromatic ketones. They serve as a guide for interpreting potential experimental spectra.

Chemistry of Derivatives and Analogues of 4 Bromo 3 Fluoro 5 Methylbenzophenone

Synthesis of Novel Substituted Benzophenone (B1666685) Derivatives and Related Scaffolds

The primary route for the synthesis of 4-Bromo-3'-fluoro-5'-methylbenzophenone and its derivatives is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst.

For the synthesis of the parent compound, this compound, a plausible and efficient method is the Friedel-Crafts acylation of bromobenzene (B47551) with 3-fluoro-5-methylbenzoyl chloride. The reaction is typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). The acylium ion, generated from the interaction of the acyl chloride with the Lewis acid, acts as the electrophile and attacks the electron-rich bromobenzene ring. Due to the ortho-, para-directing nature of the bromine atom, the major product will be the para-substituted isomer, yielding this compound.

The general reaction is depicted below:

Scheme 1: Synthesis of this compound via Friedel-Crafts Acylation

Friedel-Crafts Acylation Reaction

Image depicting the reaction of 3-fluoro-5-methylbenzoyl chloride with bromobenzene in the presence of AlCl₃ to yield this compound.

Further derivatization can be achieved by employing substituted starting materials. For instance, using different substituted benzoyl chlorides or a range of substituted bromobenzenes in the Friedel-Crafts acylation can lead to a diverse library of novel benzophenone derivatives.

An alternative approach to generate substituted benzophenones is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, starting from 4-bromobenzophenone, various aryl or alkyl groups can be introduced at the 4-position by coupling with the corresponding boronic acids. This method offers a high degree of functional group tolerance and generally proceeds with high yields.

Structure-Reactivity Relationship (SRR) Studies within the this compound Framework

The this compound framework possesses three key functional groups that dictate its reactivity: the bromo substituent, the fluoro substituent, and the carbonyl group. The interplay of these groups and their positions on the aromatic rings governs the molecule's chemical behavior.

The Bromo Group: The bromine atom at the 4-position is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of the bromo group allows for the introduction of a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups.

The Fluoro Group: The fluorine atom at the 3'-position is generally less reactive in cross-coupling reactions compared to bromine. However, its reactivity is significantly influenced by the electron-withdrawing effect of the carbonyl group. This activation makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles. The rate of substitution is dependent on the nature of the nucleophile and the reaction conditions.

The Carbonyl Group: The ketone functional group is a key determinant of the molecule's electronic properties. It is a moderately deactivating group, influencing the reactivity of both aromatic rings towards further electrophilic substitution. The carbonyl group can also undergo its characteristic reactions, such as reduction to a secondary alcohol or conversion to a thioketone.

The relative reactivity of the halogen substituents is a crucial aspect of the SRR. In general, for palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl >> F. Thus, the bromo group can be selectively functionalized in the presence of the fluoro group. Conversely, for SNAr reactions, the C-F bond is more readily cleaved than the C-Br bond when activated by an electron-withdrawing group.

Exploration of Diverse Functional Group Modifications on the Benzophenone Core

The distinct reactivity of the bromo and fluoro groups on the this compound scaffold allows for a wide range of functional group modifications, enabling the synthesis of a diverse array of derivatives with tailored properties.

Modifications at the Bromo Position:

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. Reacting this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base can yield biaryl or styrenyl benzophenone derivatives.

Boronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O(3-Fluoro-5-methylphenyl)(4-phenylphenyl)methanone85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane(3-Fluoro-5-methylphenyl)(4'-methoxy-[1,1'-biphenyl]-4-yl)methanone80-90
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene(3-Fluoro-5-methylphenyl)(4-(thiophen-2-yl)phenyl)methanone75-85

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety by coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a range of N-aryl benzophenone derivatives.

Modifications at the Fluoro Position:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles, such as alkoxides, phenoxides, and amines, particularly under forcing conditions or with activation from the carbonyl group. This is a key reaction for the synthesis of poly(aryl ether ketone)s.

NucleophileBaseSolventProduct
PhenolK₂CO₃NMP4-Bromo-3'-(phenoxy)-5'-methylbenzophenone
4-MethoxyphenolCsFDMSO4-Bromo-3'-(4-methoxyphenoxy)-5'-methylbenzophenone
MorpholineNaHTHF4-(4-((4-Bromobenzoyl)phenyl)morpholine

Modifications of the Methyl Group:

The methyl group on the 3'-fluoro-5'-methylphenyl ring can also be a site for functionalization. For example, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, or it can undergo free-radical bromination to introduce a handle for further substitution.

Synthesis and Characterization of Polymeric Materials Incorporating this compound Moieties

The presence of a reactive fluorine atom activated towards nucleophilic aromatic substitution makes fluorinated benzophenones, such as analogues of this compound, valuable monomers for the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs). These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

The polymerization typically proceeds via a nucleophilic polycondensation reaction between a bisphenol and an activated dihalobenzophenone monomer. In the context of our subject compound, a di-functionalized analogue, such as 4,4'-dibromo-3',3'''-difluoro-5',5'''-dimethyl-dibenzophenone, could be polymerized with various bisphenols. Alternatively, a monomer derived from this compound, where the bromo group is replaced with a hydroxyl group, could be polymerized with a dihalobenzophenone.

A general scheme for the synthesis of a PAEK from a bisphenol and an activated difluorobenzophenone is shown below:

Scheme 2: General Synthesis of Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution

Polymerization Reaction

Image depicting the polycondensation of a bisphenol with an activated difluorobenzophenone to form a poly(aryl ether ketone).

The properties of the resulting polymers can be tailored by the choice of the bisphenol monomer. For example, the incorporation of bulky side groups can increase solubility, while the use of rigid aromatic bisphenols can enhance the glass transition temperature and thermal stability. The bromine atoms in the polymer backbone, originating from the 4-bromo position, can serve as sites for post-polymerization modification, allowing for the introduction of cross-linkable groups or other functionalities.

The characterization of these polymers typically involves techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) to measure thermal transitions (glass transition temperature, melting point), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Polymer BackboneBisphenol MonomerTg (°C)Td, 5% (°C)
Poly(ether ether ketone)Hydroquinone143520
Poly(ether ketone)4,4'-Biphenol165550
Poly(ether ether ketone ketone)Bisphenol A150530

The incorporation of the this compound moiety into polymeric structures opens up possibilities for creating materials with unique combinations of properties, including inherent flame retardancy due to the bromine content, and processability due to the potential for tailored solubility.

Advanced Applications and Supramolecular Chemistry of 4 Bromo 3 Fluoro 5 Methylbenzophenone

Photophysical and Photochemical Applications

Fluorescence Quenching and Energy Transfer Mechanisms

There is no available data on the fluorescence quenching properties or specific energy transfer mechanisms of 4-Bromo-3'-fluoro-5'-methylbenzophenone. While benzophenones are known to be efficient triplet sensitizers, the specific parameters and mechanisms for this derivative have not been reported.

Photoinitiator Potential in Advanced Polymerization Processes

The potential of this compound as a photoinitiator in advanced polymerization processes has not been investigated in the available literature. Benzophenone (B1666685) and its derivatives are widely used as Type II photoinitiators, which abstract a hydrogen atom from a synergist molecule to generate initiating radicals. However, the efficiency and applicability of this specific compound for such processes remain uncharacterized.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

There are no published studies on the application of this compound in the development of organic light-emitting diodes (OLEDs) or other optoelectronic materials.

Catalytic Applications of this compound and its Metal Complexes

No literature was found describing the catalytic applications of this compound or its corresponding metal complexes. The benzophenone moiety can act as a ligand for metal centers, but the specific coordination chemistry and catalytic activity of complexes derived from this compound have not been explored.

Ligand Design and Metal Chelation Chemistry

There is no information available regarding the design of ligands based on this compound or its metal chelation chemistry.

Homogeneous and Heterogeneous Catalysis Mediated by Benzophenone Derivatives

While there is extensive research on catalysis mediated by various benzophenone derivatives, no studies have been published that specifically utilize this compound in either homogeneous or heterogeneous catalysis.

Supramolecular Assemblies and Host-Guest Chemistry Involving this compound

The specific supramolecular behavior of this compound is not extensively documented in publicly available research. However, by applying established principles of crystal engineering and analyzing the functional groups present in the molecule, its potential to form complex supramolecular assemblies can be understood. The benzophenone core, substituted with a bromine atom, a fluorine atom, and a methyl group, provides a rich tapestry of potential non-covalent interactions that can be exploited in the design of novel supramolecular structures and host-guest systems.

Crystal Engineering and Self-Assembly Principles

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The self-assembly of this compound in the crystalline state would be dictated by the interplay of various weak interactions, leading to the formation of well-defined, three-dimensional architectures.

The key to predicting the self-assembly of this molecule lies in identifying the most probable and strongest non-covalent interactions. The substituted benzophenone structure allows for a variety of interactions that can guide the formation of supramolecular assemblies. The principles governing this self-assembly include the tendency to form strong hydrogen bonds where possible, the optimization of packing through van der Waals forces, and the influence of electrostatic interactions from the polar C=O, C-Br, and C-F bonds.

For instance, benzophenone derivatives are known to form stacked structures. nih.gov The aromatic nature of the two phenyl rings in this compound can facilitate π-π stacking interactions, which are a significant driving force in the self-assembly of many aromatic compounds. The precise geometry of these stacks (e.g., face-to-face or edge-to-face) would be influenced by the steric and electronic effects of the substituents. The inclination of the two aryl rings, known as the ring twist, is a critical parameter in determining the packing efficiency and the nature of intermolecular contacts in substituted benzophenones. nih.gov

Non-Covalent Interactions in Supramolecular Structures

The supramolecular structures formed by this compound would be stabilized by a variety of non-covalent interactions. These weak forces are crucial in determining the final architecture and properties of the crystalline material. mdpi.com

A primary interaction would be halogen bonding , where the bromine atom acts as a halogen bond donor. This is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering.

Hydrogen bonding , although the molecule lacks strong hydrogen bond donors like -OH or -NH groups, can still occur in the form of weaker C-H···O and C-H···F interactions. The carbonyl oxygen is a good hydrogen bond acceptor, and the various aromatic and methyl C-H groups can act as donors. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. mdpi.com

π-π stacking interactions between the aromatic rings are also expected to play a major role. mdpi.com The electron distribution in the phenyl rings, influenced by the electron-withdrawing fluorine and bromine atoms and the electron-donating methyl group, would dictate the preferred mode of stacking.

Table 1: Potential Non-Covalent Interactions in Crystalline this compound

Interaction Type Donor Acceptor Significance in Self-Assembly
Halogen Bonding C-Br C=O Directional control of crystal packing
Hydrogen Bonding C-H (aromatic, methyl) C=O, C-F Stabilization of the crystal lattice
π-π Stacking Phenyl rings Phenyl rings Formation of columnar or layered structures

Applications in Advanced Materials Science (Excluding Biomedical/Clinical)

While specific applications for this compound are not detailed in current literature, its chemical structure suggests potential uses in several areas of advanced materials science. The combination of a photosensitive benzophenone core with the specific electronic properties imparted by the halogen and methyl substituents makes it an interesting candidate for the development of functional materials.

Components in Functional Polymers and Copolymers

Substituted benzophenones are widely used as photoinitiators in polymerization reactions. google.com The benzophenone moiety can absorb UV light and initiate radical polymerization, making this compound a potential candidate for this application. The presence of the bromo, fluoro, and methyl groups could modulate the absorption spectrum and the efficiency of the photoinitiation process.

Furthermore, the bromo-substituent provides a reactive handle for incorporating this molecule into polymer chains through cross-coupling reactions. ossila.com This would allow for the synthesis of functional polymers with tailored optical or electronic properties. For example, incorporating this benzophenone derivative into a polymer backbone could lead to materials with specific UV-absorbing or photo-responsive characteristics.

Table 2: Potential Roles of this compound in Functional Polymers

Application Function of the Compound Potential Advantage
Photoinitiator UV-absorber and radical generator Tunable reactivity and absorption spectrum due to substituents
Monomer for Polymer Synthesis Building block with a reactive site (C-Br) Introduction of photo-active and halogen-rich moieties into polymers

Reversible Photochromic Materials Development

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property is of great interest for applications such as optical data storage, molecular switches, and smart windows. researchgate.net While benzophenone itself is not typically photochromic, its derivatives can be part of photochromic systems.

The development of photochromic materials often involves the interaction between different molecular components. For instance, the crystalline environment can influence the photoactivity of a molecule. researchgate.net The specific non-covalent interactions and packing arrangement in the crystal lattice of this compound could potentially lead to photochromic behavior in the solid state. The substituents on the benzophenone core would influence the energy levels of the molecule and could affect the stability and interconversion rates of different photoisomers. Research on related azobenzene (B91143) derivatives has shown that halogen bonding and π-π stacking can play a crucial role in controlling their photochromic properties in the solid state. nsf.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Direct research focusing solely on 4-Bromo-3'-fluoro-5'-methylbenzophenone is not extensively documented. However, the synthesis of similarly substituted benzophenones is well-established, primarily through two key methodologies:

Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst. For the synthesis of the title compound, this would likely involve the acylation of bromobenzene (B47551) with 3-fluoro-5-methylbenzoyl chloride or the acylation of 1-fluoro-3-methylbenzene with 4-bromobenzoyl chloride. While a robust method, challenges in regioselectivity can arise with polysubstituted reactants.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry often employs palladium-catalyzed reactions, such as the Suzuki or Stille coupling, for the formation of the biaryl ketone linkage. These methods offer greater control and functional group tolerance compared to traditional methods. For instance, the coupling of a 4-bromophenylboronic acid derivative with a 3-fluoro-5-methyl-substituted aryl halide could be a viable route.

While no specific methodological advancements for the synthesis of this compound have been detailed in dedicated studies, the broader field of organic synthesis continually offers new catalysts and reaction conditions that could be applied to improve the efficiency and selectivity of its preparation.

Identification of Remaining Research Challenges and Unexplored Areas

The primary research challenge concerning this compound is the current lack of focused investigation into its specific properties and applications. Several key areas remain unexplored:

Detailed Physicochemical Characterization: Comprehensive data on its spectroscopic properties (NMR, IR, MS), crystallographic structure, and electronic properties are not readily available. Such information is crucial for understanding its reactivity and potential applications.

Biological Activity Screening: The benzophenone (B1666685) core is present in many compounds with interesting pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Systematic screening of this compound and its derivatives for various biological targets is a significant unexplored avenue.

Materials Science Applications: Substituted benzophenones are utilized in the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov The unique combination of a heavy bromine atom and an electronegative fluorine atom in this compound could impart interesting photophysical properties, which have yet to be investigated.

Exploration of Reactivity: The presence of three distinct functional groups (bromo, fluoro, and methyl) on the benzophenone scaffold offers a rich landscape for further chemical modifications. The selective functionalization of each of these sites to generate a library of new compounds is an area ripe for exploration.

Prospective Avenues for Further Academic Inquiry into this compound Chemistry

Given the foundational nature of this compound, future academic inquiry could branch into several promising directions:

Development of Optimized Synthetic Routes: Research focused on developing highly efficient, scalable, and regioselective synthetic methods for this compound would be of significant value to the broader chemical community. This could involve the exploration of novel catalytic systems for Friedel-Crafts or cross-coupling reactions.

Medicinal Chemistry Programs: The compound could serve as a starting point for the design and synthesis of new therapeutic agents. For example, the bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the introduction of various pharmacophores. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. ethernet.edu.et

Design of Novel Organic Materials: Future studies could focus on synthesizing a series of derivatives of this compound and evaluating their photophysical properties for applications in OLEDs, chemical sensors, or photoredox catalysis. The interplay between the different substituents could lead to the discovery of materials with unique and desirable characteristics.

Computational and Theoretical Studies: In conjunction with experimental work, computational studies could provide valuable insights into the electronic structure, reactivity, and potential biological activity of this compound and its derivatives.

Q & A

Q. What synthetic routes are available for preparing 4-Bromo-3'-fluoro-5'-methylbenzophenone, and how do substituent positions influence reaction efficiency?

Methodological Answer: Synthesis typically involves sequential halogenation and Friedel-Crafts acylation. For example, bromination at the para position of toluene derivatives (e.g., 4-Bromo-3-fluorotoluene, CAS 452-74-4 ) can precede coupling with fluorinated benzoyl chlorides. Substituent positions critically affect reactivity: steric hindrance from the methyl group at the 5'-position may slow acylation, requiring optimized Lewis acid catalysts (e.g., AlCl₃) and elevated temperatures. Purity validation via HPLC (>95% HLC) is recommended, as seen in brominated benzyl bromide analogs .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct splitting patterns for aromatic protons (e.g., fluorine-induced deshielding at ~7.5–8.5 ppm) and methyl groups (~2.3–2.5 ppm) help assign positions. For analogs like 2-Amino-5-bromo-2'-fluorobenzophenone, NIST data confirm coupling constants (J = 8–12 Hz for ortho-fluorine interactions) .
  • IR : Carbonyl stretches (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) validate ketone and bromine functionalities .

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer: Brominated aromatic ketones are sensitive to light and moisture. Store at 0–6°C in amber vials under inert gas (N₂/Ar), as recommended for 4-Bromo-2-fluorophenylboronic acid and 2-Bromo-4′-fluoroacetophenone . Degradation products (e.g., hydrobromic acid) can be monitored via pH-sensitive indicators .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The 3'-fluoro group enhances electrophilicity at the bromine site, accelerating oxidative addition in Pd-catalyzed couplings. However, steric constraints from the 5'-methyl group may reduce catalytic turnover. Comparative studies with 4-Bromo-3-fluorophenylboronic acid (CAS 374790-97-3 ) show that bulky ligands (e.g., SPhos) improve yields by mitigating steric effects. Kinetic analysis (e.g., Arrhenius plots) can quantify activation barriers .

Q. What strategies address contradictions in melting point data for structurally similar bromo-fluorobenzophenones?

Methodological Answer: Discrepancies (e.g., mp ranges for 4-Bromo-2-fluorobenzaldehyde: 60–62°C vs. 47–49°C in other analogs ) often arise from polymorphic forms or impurities. Recrystallization in non-polar solvents (hexane/toluene) followed by DSC (differential scanning calorimetry) can isolate pure phases. X-ray crystallography of 4-Bromo-3-chlorophenol derivatives (CAS 13631-21-5 ) provides reference lattice parameters for comparative analysis .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., nitration or sulfonation)?

Methodological Answer: DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For this compound, the fluorine atom directs electrophiles to the ortho/para positions relative to the ketone. Experimental validation via nitration (HNO₃/H₂SO₄) and LC-MS analysis of products (e.g., nitro derivatives) aligns with computed Fukui indices .

Key Research Findings

  • Synthetic Challenges : Steric hindrance from the 5'-methyl group necessitates tailored catalysts (e.g., bulky phosphine ligands) for efficient cross-coupling .
  • Spectroscopic Pitfalls : Overlapping signals in crowded aromatic regions require high-field NMR (≥500 MHz) or NOE experiments for unambiguous assignment .
  • Reactivity Trends : Fluorine’s electron-withdrawing effect dominates over bromine’s inductive withdrawal, directing electrophiles to specific positions .

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